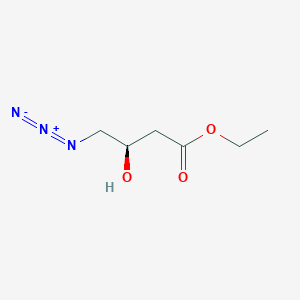

ethyl (3R)-4-azido-3-hydroxybutanoate

Overview

Description

Ethyl (3R)-4-azido-3-hydroxybutanoate is an organic compound with a unique structure that includes an azido group, a hydroxy group, and an ester functional group. This compound is of interest in various fields of chemistry and biochemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-4-azido-3-hydroxybutanoate typically involves the esterification of a hydroxy acid followed by the introduction of the azido group. One common method is the reaction of ethyl 3-hydroxybutanoate with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-4-azido-3-hydroxybutanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

Reduction: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for the reduction of the azido group.

Substitution: Sodium azide (NaN₃) is a common reagent for introducing the azido group via nucleophilic substitution.

Major Products Formed

Oxidation: The major product is ethyl 3-oxo-4-azidobutanoate.

Reduction: The major product is ethyl (3R)-4-amino-3-hydroxybutanoate.

Substitution: The products depend on the nucleophile used in the reaction.

Scientific Research Applications

Ethyl (3R)-4-azido-3-hydroxybutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3R)-4-azido-3-hydroxybutanoate involves its reactivity due to the presence of the azido and hydroxy groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The hydroxy group can undergo various modifications, making the compound versatile for different applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Ethyl (3R)-4-azido-3-hydroxybutanoate can be compared with similar compounds such as:

Ethyl 3-hydroxybutanoate: Lacks the azido group, making it less reactive in certain types of chemical reactions.

Ethyl 4-azidobutanoate: Lacks the hydroxy group, limiting its applications in biochemistry.

Ethyl (3R)-4-amino-3-hydroxybutanoate:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.

Biological Activity

Ethyl (3R)-4-azido-3-hydroxybutanoate is a compound of interest in the field of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula: C₇H₁₃N₃O₃

- Molecular Weight: 173.20 g/mol

The compound features an azido group (-N₃) which is known to enhance biological activity through various mechanisms, including acting as a bioorthogonal handle for labeling and drug delivery.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Interaction:

- The azido group can participate in click chemistry, allowing for selective reactions with biomolecules.

- It may also interact with specific enzymes, altering their activity and influencing metabolic pathways.

-

Antimicrobial Properties:

- Compounds with azido groups have been studied for their antimicrobial properties. Similar analogs have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

-

Inhibition of Cellular Processes:

- The compound's structure allows it to potentially inhibit key cellular processes, such as DNA replication or protein synthesis, similar to other azide-containing compounds.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial effects of azido compounds. For instance:

- Case Study 1: A series of azido derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability, particularly against resistant strains like Escherichia coli and Staphylococcus aureus .

- Case Study 2: In vitro assays demonstrated that azido compounds could disrupt bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition Studies

Research has focused on the enzyme inhibition capabilities of this compound:

- Study Results: Inhibition assays revealed that the compound could effectively inhibit enzymes involved in metabolic pathways critical for bacterial survival. Specifically, it showed competitive inhibition against certain kinases .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 173.20 g/mol |

| Solubility | Soluble in DMSO |

| Antimicrobial Activity | Effective against E. coli |

| Enzyme Inhibition | Competitive inhibition |

Future Directions

Further research is warranted to explore:

- Mechanistic Studies: Detailed investigations into the specific interactions between this compound and target enzymes or receptors.

- In Vivo Studies: Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Synthesis Optimization: Developing more efficient synthetic routes to enhance yield and purity for potential pharmaceutical applications.

Properties

IUPAC Name |

ethyl (3R)-4-azido-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c1-2-12-6(11)3-5(10)4-8-9-7/h5,10H,2-4H2,1H3/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAYETVPZNVYFE-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H](CN=[N+]=[N-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.